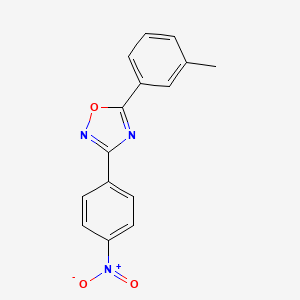
N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors that are activated by extracellular ATP. The P2X7 receptor has been implicated in a variety of physiological and pathological processes, including inflammation, pain, and neurodegeneration.
Wirkmechanismus
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide acts as a competitive antagonist of the P2X7 receptor, blocking the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and tumor necrosis factor-α (TNF-α) in response to ATP stimulation. It has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, it has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide is its selectivity for the P2X7 receptor. This allows researchers to specifically target this receptor without affecting other purinergic receptors. However, one limitation of N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide is its relatively low potency compared to other P2X7 receptor antagonists. This may limit its usefulness in certain experiments where high potency is required.
Zukünftige Richtungen
There are a number of future directions for the research and development of N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of P2X7 receptor antagonists in various diseases, such as arthritis, multiple sclerosis, and Alzheimer's disease. Another area of interest is the development of more potent and selective P2X7 receptor antagonists. Finally, there is a need for further research into the physiological and pathological roles of the P2X7 receptor in order to better understand its potential as a therapeutic target.
Synthesemethoden
The synthesis of N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide involves the reaction of tert-butylamine with 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research as a selective antagonist of the P2X7 receptor. It has been used to study the role of the P2X7 receptor in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. It has also been used to investigate the potential therapeutic applications of P2X7 receptor antagonists in various diseases, such as arthritis, multiple sclerosis, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-tert-butyl-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-7(11-13-6)8(12)10-9(2,3)4/h5H,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTNYGDXUIFSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-5-methyl-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)
![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)





![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)
